Boc-DL-Val-DL-Arg-AMC.HCl

Protease Substrate Specificity Thrombin Stereochemistry

Boc-DL-Val-DL-Arg-AMC.HCl is a synthetic, racemic dipeptide fluorogenic substrate composed of DL-valine and DL-arginine residues, protected by a tert-butyloxycarbonyl (Boc) group and linked to a 7-amino-4-methylcoumarin (AMC) fluorophore. It is designed for use in biochemical assays to characterize proteolytic enzymes.

Molecular Formula C26H39ClN6O6
Molecular Weight 567.1 g/mol
Cat. No. B12103772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-DL-Val-DL-Arg-AMC.HCl
Molecular FormulaC26H39ClN6O6
Molecular Weight567.1 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C.Cl
InChIInChI=1S/C26H38N6O6.ClH/c1-14(2)21(32-25(36)38-26(4,5)6)23(35)31-18(8-7-11-29-24(27)28)22(34)30-16-9-10-17-15(3)12-20(33)37-19(17)13-16;/h9-10,12-14,18,21H,7-8,11H2,1-6H3,(H,30,34)(H,31,35)(H,32,36)(H4,27,28,29);1H
InChIKeyIIBVOTHVDCXGII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-DL-Val-DL-Arg-AMC.HCl: Procurement Guide for a Racemic Fluorogenic Protease Substrate


Boc-DL-Val-DL-Arg-AMC.HCl is a synthetic, racemic dipeptide fluorogenic substrate composed of DL-valine and DL-arginine residues, protected by a tert-butyloxycarbonyl (Boc) group and linked to a 7-amino-4-methylcoumarin (AMC) fluorophore . It is designed for use in biochemical assays to characterize proteolytic enzymes. The 'DL' designation signifies a racemic mixture of D- and L-isomers, a feature that fundamentally distinguishes its biochemical properties from stereochemically pure L-peptide substrates like Boc-Val-Arg-AMC, which are standard tools for studying trypsin-like serine proteases and thrombin .

Why Boc-DL-Val-DL-Arg-AMC.HCl Cannot Be Interchanged with L-Isomer Substrates


Protease active sites exhibit high stereospecificity for L-amino acid residues at the P1 and P2 positions. Simply substituting an L-isomer substrate like Boc-Val-Arg-AMC with the racemic Boc-DL-Val-DL-Arg-AMC.HCl will not produce equivalent kinetic results. The D-isomer component present in the racemic mixture is generally a poor substrate or inhibitor, leading to a significantly altered apparent Km and Vmax profile . This stereochemical impurity makes the DL-form unsuitable as a direct functional replacement but valuable as a specificity control or for studying protease stereoselectivity [1].

Quantitative Differentiation of Boc-DL-Val-DL-Arg-AMC.HCl from Key Analogs


Racemic vs. L-Isomer: Differential Activity on Thrombin

The target compound, Boc-DL-Val-DL-Arg-AMC.HCl, is a racemic mixture of D- and L-isomers. Its direct comparator, Boc-Val-Arg-AMC, is the pure L-isomer form. The L-isomer is a validated thrombin substrate with a reported Km of 21 µM and a kcat of 105-109 s⁻¹ for human α-thrombin . The D-isomer component in the racemic mixture is not expected to be a functional substrate, meaning the effective concentration of the active substrate is only half that of the comparator at the same molar concentration. This results in a significantly reduced catalytic rate and different kinetics, making the DL-form unsuitable for quantitative thrombin assays where stereochemical purity is required [1].

Protease Substrate Specificity Thrombin Stereochemistry

Selectivity Profile Difference: Tripeptide Substrate vs. Racemic Dipeptide

Boc-Leu-Arg-Arg-AMC is a well-characterized L-tripeptide substrate for the trypsin-like activity of the 20S proteasome and the Kex2 endopeptidase . The target compound, Boc-DL-Val-DL-Arg-AMC.HCl, is a racemic dipeptide. The difference in peptide length and amino acid composition (Val-Arg vs. Leu-Arg-Arg) dictates distinct enzyme selectivity. The tripeptide substrate's interaction with the S3 subsite of certain enzymes (e.g., proteasome) confers high specificity, whereas the racemic dipeptide will show a broader, less defined interaction profile with trypsin-like enzymes due to the absence of S3 subsite engagement and the presence of both D- and L-isomers at P1 and P2 positions [1].

Enzyme Selectivity Proteasome Trypsin-like

N-Terminal Protection: Boc vs. Bz Impact on Solubility and Stability

The target compound uses a Boc (tert-butyloxycarbonyl) protecting group. A related analog, Bz-DL-Arg-AMC, uses a benzoyl (Bz) group . The Boc group is acid-labile, while the Bz group is more stable under acidic conditions. For the user, this means that Boc-DL-Val-DL-Arg-AMC.HCl stock solutions are more susceptible to degradation in acidic buffers, potentially compromising long-term assay reproducibility. In DMSO stock solutions, the Boc-protected substrate has a documented optimal storage condition of -20°C with a recommended use within 1 month after reconstitution, whereas Bz-protected substrates can exhibit longer solution stability [1].

Substrate Solubility Chemical Stability Assay Development

Ideal Procurement Scenarios for Boc-DL-Val-DL-Arg-AMC.HCl Based on Evidenced Properties


Protease Stereoselectivity and Specificity Profiling

The primary procurement scenario for Boc-DL-Val-DL-Arg-AMC.HCl is as a tool for investigating the stereoselectivity of novel proteases or enzyme isoforms. Its racemic nature allows researchers to compare cleavage rates against the pure L-isomer substrate (Boc-Val-Arg-AMC), which has defined kinetics for thrombin (Km=21 µM, kcat=105 s⁻¹) . A significantly lower activity with the racemic substrate confirms the enzyme's L-amino acid specificity, a critical step in enzyme characterization.

Enzyme Quantitation Control in Complex Biological Matrices

In complex samples like plasma or cell lysates, where multiple trypsin-like enzymes may be present, the racemic substrate can serve as a 'negative control' for signal specificity. By comparing fluorescent output from Boc-DL-Val-DL-Arg-AMC.HCl against a standard L-substrate, researchers can estimate the contribution of non-specific hydrolysis or D-amino acid-recognizing proteases to the total signal. This application exploits the class-level inference that D-isomers are generally poor substrates for endogenous mammalian enzymes [1].

Assay Development and Interference Testing

When developing a robust biochemical assay, the racemic form can be used to test for matrix interferences or non-enzymatic hydrolysis of the AMC bond. Since the D-isomer component is not expected to be cleaved, any signal generated from the racemic substrate under non-optimal conditions could indicate chemical instability or interfering factors in the sample, rather than true enzyme activity, helping to troubleshoot assay artifacts.

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